1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene

serotonin receptor activation 5-HT2A agonism 2C phenethylamine SAR

1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene (CAS 648957-32-8) is a terminal-fluorinated 4-thio-β-nitrostyrene. It serves as the direct synthetic precursor to 4-(4-fluorobutylthio)-2,5-dimethoxyphenethylamine (2C-T-30 / 2C-T-FB), a member of the 2C-T series that acts as a serotonin 5-HT2A/C receptor partial agonist.

Molecular Formula C14H18FNO4S
Molecular Weight 315.36 g/mol
CAS No. 648957-32-8
Cat. No. B12607863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene
CAS648957-32-8
Molecular FormulaC14H18FNO4S
Molecular Weight315.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCCCCF
InChIInChI=1S/C14H18FNO4S/c1-19-12-10-14(21-8-4-3-6-15)13(20-2)9-11(12)5-7-16(17)18/h5,7,9-10H,3-4,6,8H2,1-2H3
InChIKeyVVNQYVUHLRNHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is CAS 648957-32-8 (1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene) and Why It Matters for Procurement


1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene (CAS 648957-32-8) is a terminal-fluorinated 4-thio-β-nitrostyrene. It serves as the direct synthetic precursor to 4-(4-fluorobutylthio)-2,5-dimethoxyphenethylamine (2C-T-30 / 2C-T-FB), a member of the 2C-T series that acts as a serotonin 5-HT2A/C receptor partial agonist [1]. The compound is primarily procured as a pure, well-characterized intermediate for systematic structure-activity-relationship (SAR) studies, forensic reference standard programs, and chemical biology tool generation, where its unique 4-fluorobutyl thioether chain offers differentiated physicochemical and pharmacological properties relative to its non-fluorinated and shorter-chain homologs.

Why Generic Thio-β-nitrostyrenes Cannot Replace CAS 648957-32-8 for Fluorine-Sensitive Workflows


Although numerous 4-thio-β-nitrostyrenes share the same 2,5-dimethoxy-β-nitrostyrene core, the 4-fluorobutyl substituent in CAS 648957-32-8 imparts quantifiably distinct pharmacological behavior in the corresponding phenethylamine product, including altered 5-HT2A/C receptor activation and selectivity profiles that are not achieved with alkyl or shorter-chain fluoroalkyl analogs [1]. In addition, the terminal fluorine enables 19F-NMR tracking of the subsequent reduction/reductive-amination step and metabolic stability studies of the final amine—capabilities absent from non-fluorinated comparators—making direct substitution unsuitable for researchers requiring fluorine-specific analytical read-outs or defined lipophilicity tuning.

Quantitative Differentiation Evidence for CAS 648957-32-8 Versus Its Closest Analogs


5-HT2A/C Receptor Activation Differentiation: 2C-T-30 vs. Non-Fluorinated 2C-T-19

In HEK293 cells transfected with human 5-HT2A, 5-HT2B, or 5-HT2C receptors, the fluorinated analog 2C-T-30 (derived from CAS 648957-32-8) demonstrated reduced activation potential for 5-HT2A and 5-HT2B compared to its non-fluorinated parent 2C-T-19, indicating that terminal fluorination on the butylthio chain attenuates, rather than passively mirrors, the efficacy at key serotonergic targets [1]. This is the reverse of the classic potency-enhancing fluorine effect often assumed in medicinal chemistry, underscoring the need to empirically procure and test the specifically fluorinated intermediate rather than extrapolating from des-fluoro analogs.

serotonin receptor activation 5-HT2A agonism 2C phenethylamine SAR

5-HT Receptor Affinity Rank-Order Shift: Fluorinated vs. Non-Fluorinated 2C-T Pairs

A systematic survey of 2C-T-R analogs reported that fluorine-containing compounds (2C-T-21.5, 2C-T-22, 2C-T-28, 2C-T-30, 2C-T-31) exhibited generally reduced 5-HT receptor affinity, with 2C-T-30 showing lower 5-HT2A and 5-HT2C binding affinity than its direct non-fluorinated counterpart 2C-T-19 [1]. Across the full panel, 5-HT2A Ki values ranged from 1.6 to 54 nM and 5-HT2C Ki from 40 to 347 nM across a dozen 2C-T compounds, placing fluorinated analogs in a distinct affinity-efficacy cluster.

5-HT2A binding affinity structure-activity relationship fluorine effect on GPCR

19F-NMR Analytical Tractability Unique to Terminal Fluorobutyl-Containing Nitrostyrenes

The 4-fluorobutyl thioether in CAS 648957-32-8 provides a single, well-resolved 19F resonance that serves as a zero-background analytical handle for monitoring nitrostyrene-to-phenethylamine reduction and subsequent derivatization by quantitative 19F-NMR [1]. Non-fluorinated thioalkyl nitrostyrenes (e.g., ethylthio, propylthio analogs) lack this label entirely, while the 3-fluoropropyl and 2,2-difluoroethyl variants yield signals with distinct chemical shift dispersion, enabling simultaneous tracking of multiple synthesis intermediates in a single reaction mixture.

19F NMR monitoring reaction tracking fluorine-label synthesis

ClogP and Lipophilicity Modulation by Fluorine: 4-Fluorobutyl vs. 4-Butyl Thioether

Replacement of the terminal methyl (-CH3) in the 4-butylthio chain with fluoromethyl (-CH2F) reduces ClogP by approximately 0.3–0.5 log units, consistent with established Hansch π constants (F substituent π ≈ −0.25 vs. H π = 0). For the benzaldehyde precursor 4-[(4-fluorobutyl)thio]-2,5-dimethoxybenzaldehyde (CAS 648957-07-7), this translates to a calculated ClogP of approximately 3.2 versus ~3.6 for the non-fluorinated 4-butylthio analog, translating to a roughly 2- to 3-fold lower predicted octanol/water partition ratio [1]. Such fine-tuning is critical for optimizing passive membrane permeability or minimizing nonspecific protein binding in the final amine.

lipophilicity tuning fluorine scan ClogP differentiation

Where CAS 648957-32-8 Delivers the Highest Scientific and Procurement Value


Structure-Activity Relationship (SAR) Campaigns Mapping Fluorine Effects on 5-HT2A Signaling

Medicinal chemistry teams synthesizing 2C-T-30 from CAS 648957-32-8 can directly quantify how terminal fluorination alters 5-HT2A activation efficacy compared to non-fluorinated 2C-T-19, leveraging the head-to-head functional data in HEK293 cells [1]. This avoids extrapolation from other 2C scaffolds where fluorine may paradoxically increase potency.

19F-NMR-Guided Process Optimization for Nitrostyrene-to-Phenethylamine Reduction

Process chemistry laboratories benefit from the zero-background 19F signal of the 4-fluorobutyl chain to monitor NaBH₄/CuCl₂ or LiAlH₄ reduction kinetics in real time, eliminating the need for chromogenic derivatization or offline HPLC sampling [2]. This analytical advantage is absent in non-fluorinated nitrostyrene precursors.

Forensic Toxicology Reference Standard Programs

Forensic laboratories require certified reference materials of both the nitrostyrene precursor and the final 2C-T-30 amine for LC-MS/MS and GC-MS verification of seized samples. CAS 648957-32-8 serves as the unambiguous synthetic marker for the 4-fluorobutylthio-2C series, distinguishable from 2C-T-19 or 2C-T-7 by its unique mass fragmentation and retention time [1].

Design and Synthesis of Metabolic Stability Probes

The terminal fluorobutyl group retards cytochrome P450-mediated ω-oxidation relative to the non-fluorinated butyl chain, enabling DMPK scientists to use 2C-T-30 (derived from CAS 648957-32-8) as a metabolically more resilient probe for studying 5-HT2A occupancy in vitro, a property inferred from the well-documented 'fluorine-block' strategy in medicinal chemistry and supported by the differential receptor residency suggested by the activation data [1].

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